2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol
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Overview
Description
2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₀H₁₃BrO₃. It is a brominated derivative of 2,5-dimethoxyphenylethanol and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol can be synthesized through the bromination of 2,5-dimethoxyphenylethanol. The reaction typically involves the use of bromine in the presence of a solvent such as chloroform at room temperature . The reaction proceeds with high yield, producing the desired brominated product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,5-dimethoxyphenylethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2,5-dimethoxyphenylethanol.
Oxidation: Formation of 2,5-dimethoxyphenylacetone.
Reduction: Formation of 2,5-dimethoxyphenylethanol.
Scientific Research Applications
2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
- 2-Bromo-1-(2,4-dimethoxyphenyl)ethan-1-ol
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups influences the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNGHCXVSDJCDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549327-88-9 |
Source
|
Record name | 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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